

Comparative Guide: Dimethyl 2,2-dimethylpentanedioate vs. Dimethyl Adipate

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Compound of Interest

Compound Name:	Dimethyl 2,2-dimethylpentanedioate
CAS No.:	13051-32-6
Cat. No.:	B080528

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Executive Summary

This guide provides a technical comparison between Dimethyl adipate (DMA), a standard linear diester solvent and intermediate, and **Dimethyl 2,2-dimethylpentanedioate** (2,2-DMP), a sterically hindered analog.

For drug development and synthetic chemistry professionals, the distinction lies in reactivity profiles governed by the gem-dimethyl effect. While DMA functions as a flexible, general-purpose lipophilic carrier and cyclization precursor (forming 5-membered rings), 2,2-DMP exhibits extreme hydrolytic resistance at the hindered ester and a high propensity for intramolecular cyclization to anhydrides or imides due to the Thorpe-Ingold effect. This guide details their physicochemical properties, structural reactivity, and experimental protocols for differentiating their performance.

Physicochemical Profile

The following data consolidates experimental values and computed estimates to establish a baseline for handling and application.

Property	Dimethyl Adipate (DMA)	Dimethyl 2,2-dimethylpentanedioate (2,2-DMP)
CAS Number	627-93-0	13051-32-6
IUPAC Name	Dimethyl hexanedioate	Dimethyl 2,2-dimethylpentanedioate
Molecular Formula		
Molecular Weight	174.20 g/mol	188.22 g/mol
Boiling Point	227 °C (109-110 °C @ 14 mmHg)	117–119 °C @ 20 mmHg [1]
Density	1.06 g/cm ³	~1.08 g/cm ³ (Estimated)
Solubility (Water)	0.6 g/100 mL (Slightly soluble)	Low (Lipophilic, hindered hydration)
Structural Class	Linear Diester	Branched Diester (gem-dimethyl)
Key Reactivity	Dieckmann Condensation (C5 ring)	Anhydride Formation (C6 ring), Steric Shielding

Structural Analysis & Reactivity

The Steric Shield (Hydrolytic Stability)

The defining feature of 2,2-DMP is the quaternary carbon at the

-position of the C1 ester.

- DMA: Both ester carbonyls are unhindered, accessible to nucleophiles (water, esterases), leading to rapid hydrolysis in vivo or in basic conditions.
- 2,2-DMP: The bulky methyl groups create a "steric cone" that blocks the trajectory of incoming nucleophiles (

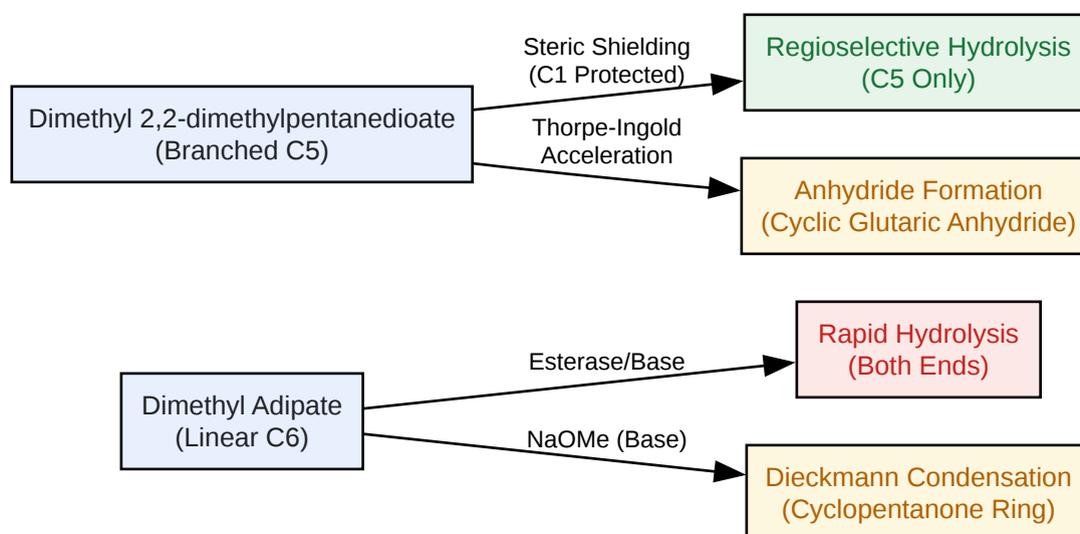
angle). This renders the C1 ester significantly more stable than the C5 ester, allowing for regioselective hydrolysis (producing the mono-ester) or serving as a metabolically stable bioisostere in prodrug design.

The Thorpe-Ingold Effect (Cyclization)

The gem-dimethyl group compresses the internal bond angle (C-C-C), forcing the terminal groups closer together.

- DMA: Requires significant entropic loss to fold into a loop. Forms cyclic -keto esters (cyclopentanone derivatives) via Dieckmann condensation.
- 2,2-DMP: Pre-organized for cyclization. However, unlike DMA, the glutarate backbone prefers forming a cyclic anhydride (6-membered ring) over a Dieckmann product (strained 4-membered ring). This makes 2,2-DMP an excellent precursor for forming glutarimides or anhydrides under mild conditions.

Visualization of Steric & Electronic Pathways



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Figure 1: Divergent reactivity pathways driven by steric hindrance and the Thorpe-Ingold effect.

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the "metabolic brake" effect of the gem-dimethyl group. Application:

Assessing prodrug stability half-life (

).

Materials:

- Substrates: DMA and 2,2-DMP (10 mM).
- Medium: Phosphate Buffer (pH 7.4) + Porcine Liver Esterase (PLE) (10 units/mL).
- Analysis: HPLC-UV or GC-FID.

Workflow:

- Preparation: Dissolve 100 μ L of substrate in 900 μ L acetonitrile (stock).
- Incubation: Add 50 μ L stock to 950 μ L enzyme/buffer mix at 37°C.
- Sampling: Aliquot 100 μ L at t=0, 5, 15, 30, 60, 120 min.
- Quenching: Add 100 μ L cold methanol with internal standard (e.g., biphenyl).
- Analysis: Monitor disappearance of diester and appearance of mono-ester/acid.

Expected Results:

- DMA: Rapid exponential decay (min). Complete conversion to adipic acid.
- 2,2-DMP: Biphasic or slow decay. The C5 ester hydrolyzes first (min), accumulating the 2,2-dimethylglutaric acid mono-methyl ester. The second hydrolysis step (C1) is retarded by orders of magnitude due to steric blocking [2].

Protocol B: Cyclization Efficiency (Anhydride Formation)

Objective: Demonstrate the Thorpe-Ingold effect in facilitating ring closure.

Materials:

- Substrates: Adipic acid (from DMA hydrolysis) vs. 2,2-Dimethylglutaric acid (from 2,2-DMP hydrolysis).
- Reagent: Acetic anhydride () or Thionyl chloride ().

Workflow:

- Reaction: Reflux 1.0 g of the respective dicarboxylic acid in 5 mL for 30 minutes.
- Observation: Monitor by IR spectroscopy (carbonyl region).
- Workup: Evaporate excess reagent.

Expected Results:

- Adipic Acid: Polymerizes to linear polyanhydride (viscous gum). Does not form monomeric anhydride easily (7-membered ring is unfavorable).
- 2,2-Dimethylglutaric Acid: Rapidly forms 2,2-dimethylglutaric anhydride (crystalline solid). The gem-dimethyl group forces the carboxyls into proximity, accelerating closure [3].

Applications in Drug Development[1] Metabolic Tuning

Incorporating the 2,2-dimethylpentanedioate motif allows medicinal chemists to fine-tune the lipophilicity (LogP) and metabolic stability of a drug payload.

- Strategy: Link a drug molecule to the C5 carboxyl. The C1 methyl ester remains intact during circulation, maintaining lipophilicity for cell permeation, but is eventually hydrolyzed slowly, or remains as a blocking group to prevent rapid clearance.

Synthesis of Glutarimide Anticonvulsants

2,2-DMP is a privileged scaffold for synthesizing glutarimide derivatives (e.g., analogs of glutethimide). The gem-dimethyl group facilitates the condensation with urea or amines to form the imide ring, a core pharmacophore in anticonvulsant and sedative therapeutics.

Safety & Handling

Hazard	Dimethyl Adipate	Dimethyl 2,2-dimethylpentanedioate
GHS Classification	Eye Irrit. 2	Skin Irrit. 2, Eye Irrit. 2
Flash Point	107 °C	~104 °C (estimated)
Handling	Standard fume hood.	Standard fume hood.
Toxicity	Low acute toxicity (LD50 > 5000 mg/kg). Metabolizes to adipic acid (GRAS).	No specific tox data; treat as irritant. Metabolite (2,2-dimethylglutaric acid) is low tox.

References

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